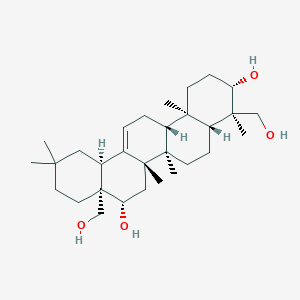![molecular formula C16H14FN3O2 B2459456 3-[3-(4-Fluorophenoxy)propyl]-1,2,3-benzotriazin-4-one CAS No. 866009-37-2](/img/structure/B2459456.png)
3-[3-(4-Fluorophenoxy)propyl]-1,2,3-benzotriazin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[3-(4-Fluorophenoxy)propyl]-1,2,3-benzotriazin-4-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of benzotriazine derivatives and has been found to possess various biological activities, including anticancer, anti-inflammatory, and antiviral properties.
Wirkmechanismus
The mechanism of action of 3-[3-(4-Fluorophenoxy)propyl]-1,2,3-benzotriazin-4-one is not fully understood. However, it has been proposed that it exerts its biological activities by inhibiting various enzymes and signaling pathways involved in cancer cell growth, inflammation, and viral replication.
Biochemical and Physiological Effects:
3-[3-(4-Fluorophenoxy)propyl]-1,2,3-benzotriazin-4-one has been found to possess various biochemical and physiological effects. It has been found to inhibit the activity of various enzymes such as topoisomerase II and cyclin-dependent kinase 2, which are involved in cancer cell growth. Additionally, it has been found to inhibit the production of various pro-inflammatory cytokines such as TNF-α and IL-1β, which are involved in inflammation. Moreover, it has been found to inhibit the replication of various viruses such as HIV and hepatitis C.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-[3-(4-Fluorophenoxy)propyl]-1,2,3-benzotriazin-4-one in lab experiments is its potential applications in the field of medicinal chemistry. It has been found to possess various biological activities, making it a promising candidate for the development of new drugs. However, one of the limitations of using this compound in lab experiments is its potential toxicity. It has been found to possess cytotoxic properties, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on 3-[3-(4-Fluorophenoxy)propyl]-1,2,3-benzotriazin-4-one. One of the future directions is to further investigate its mechanism of action and identify the specific enzymes and signaling pathways involved in its biological activities. Another future direction is to explore its potential applications in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease. Moreover, future research can focus on the development of new derivatives of 3-[3-(4-Fluorophenoxy)propyl]-1,2,3-benzotriazin-4-one with improved biological activities and reduced toxicity.
Synthesemethoden
The synthesis of 3-[3-(4-Fluorophenoxy)propyl]-1,2,3-benzotriazin-4-one can be achieved through a multi-step procedure. The first step involves the reaction of 4-fluoroaniline with 3-chloropropanol in the presence of sodium hydride to form 3-(4-fluorophenoxy)propylamine. The second step involves the reaction of 3-(4-fluorophenoxy)propylamine with 1,2,3-benzotriazin-4-one in the presence of acetic anhydride to form the final product.
Wissenschaftliche Forschungsanwendungen
3-[3-(4-Fluorophenoxy)propyl]-1,2,3-benzotriazin-4-one has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to possess anticancer properties and has shown promising results in inhibiting the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, it has been found to possess anti-inflammatory properties and has shown potential in the treatment of inflammatory diseases such as rheumatoid arthritis. Moreover, it has been found to possess antiviral properties and has shown potential in the treatment of viral infections such as HIV and hepatitis C.
Eigenschaften
IUPAC Name |
3-[3-(4-fluorophenoxy)propyl]-1,2,3-benzotriazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O2/c17-12-6-8-13(9-7-12)22-11-3-10-20-16(21)14-4-1-2-5-15(14)18-19-20/h1-2,4-9H,3,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTTSOVKGSVUENF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CCCOC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(4-Fluorophenoxy)propyl]-1,2,3-benzotriazin-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-butyl-N'-[2-chloro-6-(3-methyl-1H-indol-1-yl)benzyl]urea](/img/structure/B2459377.png)
![4-Methyl-5-[2-(pyrimidin-2-ylamino)-1,3-thiazol-4-yl]-1,3-thiazol-2-amine](/img/structure/B2459379.png)

![2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2459385.png)


![2-hydroxy-8-methyl-4-oxo-N-(pyridin-2-ylmethyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2459388.png)
![2-[3-[[3-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]-1,3-thiazole](/img/structure/B2459389.png)
![6,6,9,9-Tetramethyl-1,4-dioxaspiro[4.5]decan-7-one](/img/structure/B2459391.png)


![8-(4-Chlorobenzyl)-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2459394.png)